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molecular formula C12H18O2 B8740741 2,4-Dipropylresorcinol CAS No. 355387-54-1

2,4-Dipropylresorcinol

Cat. No. B8740741
M. Wt: 194.27 g/mol
InChI Key: JJWMIFAPVZNHOT-UHFFFAOYSA-N
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Patent
US06569879B2

Procedure details

The crude solid trifluoroacetophenone from Step 1 (11.54 kg) is dissolved in 48 L of ethanol and is charged into a 100 L round-bottom flask. Water (8L) is then added. Hydroxylamine hydrochloride (NH2OH.HCl, 11.05 kg) is added to the stirred mixture, followed by the addition of NaHCO3 (13.36 kg). The heterogeneous solution is stirred at 60° C. overnight. The reaction is complete within 24 hours by LC assay. Work-up consists of the addition of 40L of water and 25L of toluene, followed by transfer to an extractor. The flask is rinsed with an additional 25L of toluene, which is also transferred to the extractor. The layers are separated, and the organic layer is extracted with one washing of 60L of 1N NaOH. The layers are separated, and the NaOH layer is neutralized with 12N HCL to pH=6.1. The aqueous layer is then extracted with 60L of toluene. The layers are separated and the aqueous layer is extracted a second time with toluene. The combined organic layers are washed with 4L of water. The organic layer is concentrated to a crude solid which can be used in the next step without further purification. Alternatively, the product can be crystallized from a toluene/heptane mixture. The product is predominantly the E oxime (shown in the equation above) rather than the Z oxime and is obtained in 85% yield from 2,4-dipropylresorcinol.
Quantity
11.54 kg
Type
reactant
Reaction Step One
Quantity
48 L
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
11.05 kg
Type
reactant
Reaction Step Three
Quantity
13.36 kg
Type
reactant
Reaction Step Four
[Compound]
Name
40L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
25L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
F[C:2](F)(F)[C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:4].O.Cl.NO.[C:17]([O-:20])(O)=O.[Na+].[C:22]1(C)[CH:27]=CC=C[CH:23]=1>C(O)C>[CH2:23]([C:2]1[C:17]([OH:20])=[C:9]([CH2:8][CH2:7][CH3:6])[CH:10]=[CH:5][C:3]=1[OH:4])[CH2:22][CH3:27] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
11.54 kg
Type
reactant
Smiles
FC(C(=O)C1=CC=CC=C1)(F)F
Name
Quantity
48 L
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
11.05 kg
Type
reactant
Smiles
Cl.NO
Step Four
Name
Quantity
13.36 kg
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Five
Name
40L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
25L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The heterogeneous solution is stirred at 60° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is charged into a 100 L round-bottom flask
WAIT
Type
WAIT
Details
The reaction is complete within 24 hours by LC assay
Duration
24 h
WASH
Type
WASH
Details
The flask is rinsed with an additional 25L of toluene, which
CUSTOM
Type
CUSTOM
Details
The layers are separated
EXTRACTION
Type
EXTRACTION
Details
the organic layer is extracted with one
WASH
Type
WASH
Details
washing of 60L of 1N NaOH
CUSTOM
Type
CUSTOM
Details
The layers are separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is then extracted with 60L of toluene
CUSTOM
Type
CUSTOM
Details
The layers are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer is extracted a second time with toluene
WASH
Type
WASH
Details
The combined organic layers are washed with 4L of water
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer is concentrated to a crude solid which
CUSTOM
Type
CUSTOM
Details
can be used in the next step without further purification
CUSTOM
Type
CUSTOM
Details
Alternatively, the product can be crystallized from a toluene/heptane mixture

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(CC)C1=C(O)C=CC(=C1O)CCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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